molecular formula C16H16N4O3S B2494844 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034397-93-6

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2494844
CAS No.: 2034397-93-6
M. Wt: 344.39
InChI Key: AVYAGQCLZPECGG-UHFFFAOYSA-N
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Description

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a benzylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzylsulfonyl Group: The pyrrolidine intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.

    Etherification: The benzylsulfonyl-substituted pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile in the presence of a base like potassium carbonate to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

    Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution on the pyrazine ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Lacks the carbonitrile group, which may affect its reactivity and binding properties.

    3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of pyrazine, which can influence its electronic properties and reactivity.

    3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile: Contains a benzene ring, which alters its chemical behavior compared to the pyrazine ring.

Uniqueness

The presence of both the benzylsulfonyl group and the carbonitrile group in 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile provides a unique combination of reactivity and binding properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.

Biological Activity

3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine moiety that is further substituted with a benzylsulfonyl group. This unique structure may confer specific biological properties that are currently under investigation.

Research indicates that compounds related to pyrazines and pyrrolidines often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The presence of the benzylsulfonyl group may enhance the compound's interaction with biological targets such as enzymes or receptors.

Antimicrobial Activity

In studies involving similar compounds, such as N-(pyrazin-2-yl)benzenesulfonamides, promising antimicrobial activities have been reported. For instance, certain derivatives showed significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) around 6.25 μg/mL .

CompoundMIC (μg/mL)Target
4-amino-N-(pyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide6.25M. tuberculosis

Kinase Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit various kinases. For example, some derivatives have been identified as inhibitors of B-Raf kinase and phosphoinositide 3-kinase (PI3K), which are crucial in cancer signaling pathways .

Case Studies

  • Antitubercular Activity : A study demonstrated that related pyrazine derivatives exhibited significant antitubercular activity, suggesting that modifications to the pyrazine core can lead to enhanced efficacy against resistant strains of M. tuberculosis.
  • Norepinephrine Reuptake Inhibition : Compounds derived from pyrrolidine structures have shown potential as norepinephrine reuptake inhibitors (NRIs), which may be beneficial in treating mood disorders .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of pyrazine and pyrrolidine compounds:

  • In vitro Studies : Compounds were tested for their cytotoxicity and efficacy against various bacterial strains, revealing that modifications in the benzylsulfonyl group significantly influenced their antimicrobial potency.
  • In vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of these compounds, showing promising results in terms of bioavailability and therapeutic index.

Properties

IUPAC Name

3-(1-benzylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-10-15-16(19-8-7-18-15)23-14-6-9-20(11-14)24(21,22)12-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYAGQCLZPECGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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